methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate
Description
Methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate is a thiophene-based compound featuring a conjugated enaminone backbone and multiple functional groups, including ethoxycarbonyl, carbonyl, and methyl ester moieties. The compound’s reactivity and stability are influenced by its electron-withdrawing groups (e.g., carbonyl) and π-conjugated system .
Properties
IUPAC Name |
methyl 2-[(E)-[(Z)-2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20)/b10-8-,15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVFQBOANBCMQ-SRTZDBFQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=N/C1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate (CAS Number: 338750-48-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H16N2O6S, with a molecular weight of approximately 340.35 g/mol. The IUPAC name reflects its complex structure, which includes functional groups such as thiophene, carboxylate, and carbonyl moieties. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Anti-inflammatory Effects
Studies have demonstrated that the compound may possess anti-inflammatory properties. The presence of the ethoxycarbonyl group is thought to enhance its ability to modulate inflammatory cytokine production, potentially making it useful in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was tested alongside other compounds, revealing an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent activity .
Study 2: Anti-inflammatory Activity
In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human macrophages. Results showed a significant reduction in the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations of 10 µM and above, suggesting its potential as a therapeutic agent in inflammatory conditions .
Study 3: Cytotoxicity in Cancer Research
A recent study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating its potential as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on substituents, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
a. Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)
- Structure : Incorporates a tetrahydrobenzo[b]thiophene core, a 4-hydroxyphenyl group, and an ethoxycarbonyl side chain.
- Key Differences: The tetrahydrobenzo ring enhances rigidity and lipophilicity compared to the simple thiophene in the target compound.
- Synthesis : Synthesized via a Petasis reaction using HFIP solvent and 3 Å molecular sieves, yielding 22% after purification .
b. Ethyl 2-[[2-[(5-Amino-1H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetyl]Amino]-4-(4-Fluorophenyl)Thiophene-3-Carboxylate
- Structure : Features a 4-fluorophenyl substituent and a triazole-thioether side chain.
- The triazole-thioether moiety may confer metal-binding or redox activity, absent in the target compound .
- Applications : Triazole derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound are unavailable .
c. Ethyl 2-{[(2-Methylphenoxy)Acetyl]Amino}-4-(4-Methylphenyl)Thiophene-3-Carboxylate
- Structure: Contains methylphenoxy and methylphenyl substituents.
- Methylphenyl substituents may enhance π-π stacking interactions in receptor binding .
Physicochemical and Spectral Data
- Molecular Weight :
- Functional Groups: Target Compound: Methyl ester, enaminone, ethoxycarbonyl. Compound 6o: Ethyl ester, hydroxyphenyl, tetrahydrobenzo ring.
- NMR Trends :
Research Implications and Limitations
- Structural Insights : The target compound’s conjugated system and electron-deficient thiophene core may favor interactions with biological targets like kinases or proteases. However, the absence of substituents like hydroxyphenyl or triazole groups (seen in analogues) could limit its binding versatility.
- Knowledge Gaps: Biological activity, solubility, and stability data for the target compound remain uncharacterized, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
